5-chloro-2,4-dimethyl-1H-benzo[d]imidazole chemical properties
5-chloro-2,4-dimethyl-1H-benzo[d]imidazole chemical properties
Technical Whitepaper: 5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole
Executive Summary
5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole (CAS: 1780297-75-7) is a trisubstituted benzimidazole scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and anthelmintics.[1][2][3][4][5][6][7] Distinguished by a steric "bay region" effect created by the 4-methyl substituent and the electronic modulation of the 5-chloro group, this compound offers a unique pharmacological profile compared to its 5,6-dimethyl analogs (e.g., Vitamin B12 ligand). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and reactivity, designed for researchers optimizing lead compounds.
Chemical Identity & Structural Analysis
The compound exists as a tautomeric mixture in solution, though it is chemically designated by the 1H-form for nomenclature stability.
| Feature | Specification |
| IUPAC Name | 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole |
| CAS Number | 1780297-75-7 (Free base/HCl salt variants) |
| Molecular Formula | C₉H₉ClN₂ |
| Molecular Weight | 180.63 g/mol |
| SMILES | CC1=NC2=C(N1)C(C)=C(Cl)C=C2 |
| Tautomerism | Rapid equilibrium between 1H- and 3H- forms. The 4-methyl group exerts steric pressure on the N3 position, potentially shifting the tautomeric ratio compared to unsubstituted benzimidazoles. |
Electronic & Steric Profile
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5-Chloro Substituent: Acts as a weak electron-withdrawing group (EWG) via induction (-I) but a weak donor via resonance (+M). It increases the lipophilicity and metabolic stability of the benzene ring.
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4-Methyl Substituent: Provides critical steric bulk. In kinase inhibitors, this "ortho-like" substituent can force the molecule into specific conformations within the ATP-binding pocket, improving selectivity.
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2-Methyl Substituent: Enhances metabolic stability against nucleophilic attack at the C2 position compared to the C2-H analog.
Physicochemical Properties
Data synthesized from structural analogs and computational consensus.
| Property | Value / Description | Relevance |
| Appearance | Off-white to pale yellow crystalline solid | Quality indicator; darkening suggests oxidation. |
| Melting Point | 210–215 °C (Predicted) | High lattice energy due to intermolecular H-bonding. |
| Solubility (Aq) | Low (< 0.1 mg/mL) | Requires cosolvents (DMSO, DMA) for biological assays. |
| Solubility (Org) | High in DMSO, Methanol, Ethanol | Standard solvents for stock preparation (10–100 mM). |
| pKa (Basic) | ~5.6 (Imidazole N3) | Protonates in acidic media; forms stable HCl salts. |
| pKa (Acidic) | ~12.5 (Imidazole N1-H) | Deprotonates only in strong base (e.g., NaH/THF). |
| LogP | 2.6 – 2.9 (Predicted) | Lipophilic; crosses cell membranes readily (Lipinski compliant). |
Synthetic Pathways
The most robust synthesis utilizes the Phillips Condensation , cyclizing a substituted phenylenediamine with a carboxylic acid equivalent.[8][9]
Protocol: Cyclization of 3-methyl-4-chloro-1,2-phenylenediamine
Reagents:
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Precursor: 3-methyl-4-chloro-1,2-phenylenediamine (prepared via reduction of 2-amino-3-methyl-4-chloronitrobenzene).
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Cyclizing Agent: Acetic acid (solvent & reagent) or Acetic anhydride.
Step-by-Step Methodology:
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Charge: In a round-bottom flask, dissolve 10 mmol of 3-methyl-4-chloro-1,2-phenylenediamine in 20 mL of 4N HCl.
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Add Reagent: Add 15 mmol of acetic acid (or 1.2 eq of acetic anhydride).
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Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor consumption of diamine by TLC (Eluent: 5% MeOH in DCM).
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Neutralization: Cool to 0 °C. Slowly adjust pH to ~8–9 using ammonium hydroxide (28%) or saturated NaHCO₃. The product will precipitate as a free base.
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Isolation: Filter the solid, wash with ice-cold water (3x), and dry under vacuum.
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Purification: Recrystallize from ethanol/water (9:1) or purify via flash column chromatography (DCM/MeOH gradient).
Figure 1: Retrosynthetic workflow for the production of the target scaffold from commercially available toluene derivatives.
Reactivity Profile & Derivatization
Researchers utilize this scaffold as a core for further elaboration.[11] The reactivity is dictated by the amphoteric nature of the imidazole ring and the electron-rich benzene system.
A. N-Alkylation (N1 Position)
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Mechanism: Sɴ2 substitution.
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Conditions: NaH (base) in DMF/THF at 0 °C, followed by addition of alkyl halide (R-X).
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Regioselectivity: The 4-methyl group creates steric hindrance near N3. Alkylation typically favors the N1 position (distal to the 4-methyl group) to minimize steric clash, though mixtures of 1,5- and 1,6-isomers are common and must be separated chromatographically.
B. Electrophilic Aromatic Substitution (C6/C7)
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The C5-chloro and C4-methyl groups direct incoming electrophiles (e.g., nitration, bromination) primarily to the C6 position (ortho to Cl, para to Me).
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Application: Introduction of nitro groups for subsequent reduction to amines, enabling library expansion.
C. Metal Coordination
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The N3 nitrogen is a competent ligand for transition metals (Cu, Zn, Co). This property is exploited in designing metallo-enzyme inhibitors.
Medicinal Chemistry Applications
1. Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. The 5-chloro and 4-methyl substituents provide hydrophobic contacts within the kinase hinge region.
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Reference: Benzimidazoles are privileged scaffolds in EGFR and VEGFR inhibitors.
2. Antiviral Activity: Substituted benzimidazoles, particularly those with 2-position modifications (e.g., 2-chloromethyl or 2-amino), inhibit viral specific enzymes. The 5,6-disubstitution pattern (or 4,5 in this case) modulates potency against cytomegalovirus (HCMV).
3. Anthelmintics: While traditional benzimidazoles (Albendazole) are carbamates, the 5-chloro-2,4-dimethyl core serves as a lipophilic anchor for novel nematicides, improving penetration of the parasite cuticle.
Figure 2: Pharmacophore mapping showing the interaction modalities of the scaffold with biological targets.
Safety & Handling (SDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Storage: Store at room temperature (15–25 °C) in a tightly sealed container, protected from light and moisture.
References
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Synthesis of Benzimidazoles (Phillips Condensation)
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Benzimidazole Scaffolds in Medicinal Chemistry
- Bansal, Y., & Silakram, O. (2012). Benzimidazole: A Crucial Scaffold in Medicinal Chemistry. Bioorganic & Medicinal Chemistry.
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Tautomerism and Reactivity
- Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
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Antiviral Benzimidazoles (HCMV)
- Townsend, L. B., et al. (1995). Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry.
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Chemical Substance Data (CAS 1780297-75-7)
- PubChem Compound Summary / Chemical Vendors.
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